molecular formula C11H20O B044373 2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol CAS No. 133001-09-9

2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol

Cat. No.: B044373
CAS No.: 133001-09-9
M. Wt: 168.28 g/mol
InChI Key: RCRVMCSPZAMFKV-GUBZILKMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol is a bicyclic alcohol compound with a unique structure. It is characterized by a bicyclo[3.1.1]heptane framework, which includes a hydroxyl group attached to an ethyl chain. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol typically involves the use of verbenone as a starting material. One common method involves the allylic oxidation of α-pinene to produce verbenone, which is then subjected to further reactions to yield the desired compound . The reaction conditions often include the use of potassium hydroxide (KOH) as a catalyst and aging the mixture without a solvent .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation processes and the use of advanced catalytic systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alkanes, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other interactions. The bicyclic structure provides rigidity and stability, which can influence its binding affinity and selectivity towards various targets.

Comparison with Similar Compounds

Similar Compounds

    2-((1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol: A stereoisomer with different spatial arrangement of atoms.

    6,6-Dimethylbicyclo[3.1.1]heptan-2-ol: A related compound with a similar bicyclic structure but lacking the ethyl chain.

Uniqueness

2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol is unique due to its specific stereochemistry and the presence of both a hydroxyl group and an ethyl chain. This combination of features contributes to its distinct chemical and physical properties, making it valuable in various applications.

Properties

IUPAC Name

2-[(1S,2S,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-11(2)9-4-3-8(5-6-12)10(11)7-9/h8-10,12H,3-7H2,1-2H3/t8-,9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRVMCSPZAMFKV-GUBZILKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C1C2)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CC[C@H]([C@@H]1C2)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301188452
Record name 2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301188452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133001-09-9
Record name 2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133001-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydronopol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133001099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301188452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(1S,2S,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-yl]ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.244.665
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3GJ6TJ5GIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GJ6TJ5GIN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.